molecular formula C14H18N4O3 B4935528 (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol

(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol

Cat. No.: B4935528
M. Wt: 290.32 g/mol
InChI Key: MLQRKNIXSOEBMC-UHFFFAOYSA-N
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Description

(4-nitrophenyl)(1,3,5-triazatricyclo[3311~3,7~]dec-7-yl)methanol is a complex organic compound characterized by the presence of a nitrophenyl group and a triazatricyclodecyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol typically involves the reaction of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride to facilitate the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted phenyl derivatives from substitution reactions .

Scientific Research Applications

(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazatricyclodecyl group can enhance binding affinity to target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
  • (4-nitrophenyl)methanol
  • 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

Uniqueness

(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is unique due to the combination of its nitrophenyl and triazatricyclodecyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-13(11-1-3-12(4-2-11)18(20)21)14-5-15-8-16(6-14)10-17(7-14)9-15/h1-4,13,19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQRKNIXSOEBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319846
Record name (4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149034-94-6
Record name (4-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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